molecular formula C9H16O2 B1609320 Methyl trans-2-octenoate CAS No. 2396-85-2

Methyl trans-2-octenoate

Cat. No.: B1609320
CAS No.: 2396-85-2
M. Wt: 156.22 g/mol
InChI Key: CJBQSBZJDJHMLF-UHFFFAOYSA-N
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Description

Methyl trans-2-octenoate, also known as methyl (E)-2-octenoate, is an organic compound with the molecular formula C9H16O2. It is an ester derived from octenoic acid and methanol. This compound is known for its fruity odor and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans-2-octenoate can be synthesized through the selective hydrogenation of methyl oct-2-ynoate. This process involves the use of quinoline-poisoned palladium as a catalyst at atmospheric pressure . Another method involves the direct esterification of 2-octenoic acid with methanol under azeotropic conditions .

Industrial Production Methods

In industrial settings, the production of methyl oct-2-enoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired ester from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-octenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: Hydrogenation can convert the double bond to a single bond, forming methyl octanoate.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Octenoic acid derivatives.

    Reduction: Methyl octanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl trans-2-octenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl oct-2-enoate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The ester functional group is key to its reactivity, allowing it to participate in hydrolysis and other enzymatic reactions .

Comparison with Similar Compounds

Methyl trans-2-octenoate can be compared to other similar compounds such as:

These comparisons highlight the unique properties of methyl oct-2-enoate, particularly its reactivity and applications in various fields.

Properties

CAS No.

2396-85-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl oct-2-enoate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3

InChI Key

CJBQSBZJDJHMLF-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)OC

SMILES

CCCCCC=CC(=O)OC

Canonical SMILES

CCCCCC=CC(=O)OC

density

0.896-0.900

7367-81-9
68854-59-1
2396-85-2

physical_description

Colourless liquid;  Fruity, green aroma

solubility

Slightly soluble in water;  soluble in fats
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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